Coenzyme M (commonly known by its salt form, Mesna) is a synthetic sulfhydryl (thiol) compound and is used for prophylaxis of Ifosfamide and cyclophosphamide induced hemorrhagic cystitis.
2-mercaptoethanesulfonic acid is a Cytoprotective Agent.
A sulfhydryl compound used to prevent urothelial toxicity by inactivating metabolites from ANTINEOPLASTIC AGENTS, such as IFOSFAMIDE or CYCLOPHOSPHAMIDE.
2-Mercaptoethanesulfonic acid
CAS No.: 9005-46-3
Cat. No.: VC12002456
Molecular Formula: C2H6O3S2
Molecular Weight: 142.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 9005-46-3 |
|---|---|
| Molecular Formula | C2H6O3S2 |
| Molecular Weight | 142.20 g/mol |
| IUPAC Name | 2-sulfanylethanesulfonic acid |
| Standard InChI | InChI=1S/C2H6O3S2/c3-7(4,5)2-1-6/h6H,1-2H2,(H,3,4,5) |
| Standard InChI Key | ZNEWHQLOPFWXOF-UHFFFAOYSA-N |
| SMILES | C(CS(=O)(=O)O)S |
| Canonical SMILES | C(CS(=O)(=O)O)S |
Introduction
Chemical Identity and Structural Properties
Molecular Characteristics
2-Mercaptoethanesulfonic acid () is characterized by a sulfonic acid group () and a thiol () group separated by an ethylene bridge. Its molecular weight is 142.197 g/mol, with a density of 1.25 g/cm³ . The compound’s exact mass is 141.976 Da, and its polar surface area (PSA) of 101.55 Ų reflects high hydrophilicity . The thiol group’s nucleophilicity and the sulfonic acid’s stability under physiological conditions make it uniquely suited for biochemical reactions.
Physicochemical Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | ||
| Molecular Weight | 142.197 g/mol | |
| Density | 1.25 g/cm³ | |
| LogP (Partition Coefficient) | 0.884 | |
| Refractive Index | 1.539 |
Industrial Synthesis and Production
Alkylation of Sodium Sulfite
A patented method involves the reaction of sodium sulfite () with 1,2-dichloroethane in the presence of sodium bromide () as a catalyst . This accelerates the formation of sodium 2-chloroethanesulfonate, which subsequently reacts with thiourea to yield 2-S-thiuronium sulfonate. Ammonolysis in an inert atmosphere converts this intermediate into the guanidinium salt, which is neutralized to produce 2-mercaptoethanesulfonic acid .
Key Reaction Steps
-
Alkylation:
-
Thiourea Reaction:
-
Ammonolysis and Neutralization:
This method achieves high yields by optimizing bromide catalysis and reaction concentration .
Biological Roles and Enzymatic Mechanisms
Role in Methanogenesis
In methanogenic Archaea, CoM serves as a methyl carrier in the terminal step of methane formation:
Here, methyl-coenzyme M reductase catalyzes the reduction of the methyl group to methane .
Bacterial Epoxide Carboxylation
In Xanthobacter strain Py2, CoM facilitates epoxypropane carboxylation via a four-component system :
Reaction Steps
-
Epoxide Ring Opening:
Component I catalyzes CoM addition to epoxypropane, forming 2-(2-hydroxypropylthio)ethanesulfonate . -
Dehydrogenation:
Components III and IV oxidize R- and S-enantiomers of the hydroxypropyl adduct to 2-(2-ketopropylthio)ethanesulfonate using NAD⁺ . -
Carboxylation:
Component II cleaves the ketopropyl adduct, incorporating CO₂ to form acetoacetate and regenerating CoM .
Enzyme Specific Activities
Data from purified components reveal distinct catalytic efficiencies:
| Reaction Step | Component | Specific Activity (µmol/min/mg) |
|---|---|---|
| Racemic-epoxypropane + CoM → hydroxypropyl–CoM | I | 11.8 |
| R-epoxypropane + CoM → R-hydroxypropyl–CoM | I | 15.0 |
| S-epoxypropane + CoM → S-hydroxypropyl–CoM | I | 8.0 |
| R-hydroxypropyl–CoM → ketopropyl–CoM + NADH | III | 45.7 |
| S-hydroxypropyl–CoM → ketopropyl–CoM + NADH | IV | 38.1 |
| Ketopropyl–CoM + CO₂ → acetoacetate + CoM | II | 2.5 |
Structural Specificity and Cofactor Analogues
Cofactor Activity of Derivatives
The sulfonate and thiol groups are critical for CoM’s function. Substitution at the thiol or sulfonate moieties drastically reduces activity:
| Compound | Analog Concentration Required (nM) |
|---|---|
| H-S-CoM | 12.5 |
| HOCH₂-S-CoM | 11.2 |
| CH₃-S-CoM | 13.8 |
| CH₃CH₂-S-CoM | 13.8 |
| (CH₃)₂-S-CoM | 40,000 |
| -OOCCH₂-S-CoM | 66,000 |
Bulky or charged substituents (e.g., -OOCCH₂-) increase the concentration required for activity by 3–4 orders of magnitude, underscoring the necessity of a small, uncharged thiol group.
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